

Application Notes: Determination of Non-Heme Iron in Tissue Homogenates with Nitro-PAPS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Nitro-paps
Cat. No.:	B045937

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a vital trace element essential for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. Its levels are tightly regulated, and imbalances can lead to various pathological conditions. Non-heme iron, the form of iron not bound to a porphyrin ring, represents the major storage form of iron in tissues. Accurate quantification of non-heme iron in tissue homogenates is crucial for research in areas such as toxicology, nutrition, and the development of therapeutics for iron-related disorders. This application note provides a detailed protocol for the determination of non-heme iron in tissue homogenates using a sensitive colorimetric assay based on the chromogen **Nitro-PAPS** [2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol].

Principle of the Method

The determination of non-heme iron in tissue homogenates using the **Nitro-PAPS** method involves a multi-step process. First, the tissue is homogenized to release cellular components. Proteins in the homogenate are then precipitated using an acid, such as trichloroacetic acid (TCA), which also facilitates the release of iron from its binding proteins like ferritin. This step is often accompanied by heating to ensure complete protein denaturation and iron release.^{[1][2]} Following centrifugation to remove the precipitated protein, the iron in the supernatant is in the ferric (Fe³⁺) state. A reducing agent, such as thiourea or ascorbic acid, is added to reduce the

ferric iron to the ferrous (Fe^{2+}) form.^{[3][4]} Finally, the ferrous iron reacts with **Nitro-PAPS** in a buffered solution to form a highly colored complex. The absorbance of this complex is measured spectrophotometrically, and the concentration of non-heme iron is determined by comparison with a standard curve. The intensity of the color is directly proportional to the non-heme iron concentration in the sample.^[3]

Data Presentation

Table 1: Reagent Composition and Storage

Reagent	Component	Concentration	Storage Temperature
Homogenization Buffer	Tris-HCl	50 mM, pH 7.4	4°C
Protease Inhibitor Cocktail	1X	-20°C	
Protein Precipitation Reagent	Trichloroacetic Acid (TCA)	10% (w/v)	4°C
Hydrochloric Acid (HCl)	1 M	Room Temperature	
Iron Releasing Reagent	Hydrochloric Acid (HCl)	6 M	Room Temperature
Reducing Reagent	Thiourea	60.0 mmol/L	Room Temperature
Chromogen Reagent	Nitro-PAPS	26 $\mu\text{mol/L}$	2-8°C, protected from light
Guanidine hydrochloride	2.2 mol/L, pH 4.8	Room Temperature	
Iron Standard Stock Solution	Ferrous Ammonium Sulfate Hexahydrate or Iron Standard (commercial)	1000 $\mu\text{g/mL}$	4°C

Table 2: Spectrophotometric Parameters

Parameter	Value
Wavelength (λ max)	580 - 585 nm
Cuvette Path Length	1 cm
Incubation Temperature	20-25°C or 37°C
Incubation Time	10 minutes at 20-25°C or 5 minutes at 37°C
Measurement Mode	Absorbance
Blank	Reagent Blank (all reagents except sample/standard)

Experimental Protocols

I. Reagent Preparation

- Homogenization Buffer (50 mM Tris-HCl, pH 7.4): Dissolve 6.057 g of Tris base in 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Bring the final volume to 1 L with distilled water. Store at 4°C. Just before use, add a protease inhibitor cocktail to prevent protein degradation.
- Protein Precipitation Reagent (10% TCA in 1 M HCl): Carefully add 100 g of trichloroacetic acid to 800 mL of 1 M HCl. Dissolve completely and bring the final volume to 1 L with 1 M HCl. Store at 4°C.
- Iron Releasing Reagent (6 M HCl): Prepare by diluting concentrated HCl (e.g., 12 M) with distilled water.
- Reducing Reagent (60.0 mmol/L Thiourea): Dissolve 4.56 g of thiourea in 1 L of distilled water.
- Chromogen Reagent (**Nitro-PAPS** solution): Based on commercially available kits, this reagent typically contains **Nitro-PAPS**, a buffer such as guanidine hydrochloride to maintain a pH of around 4.8, and a detergent.^[3] It is recommended to use a commercially prepared and optimized **Nitro-PAPS** reagent for consistency.

- Iron Standard Stock Solution (1000 µg/mL): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in distilled water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L with distilled water.^[5] Alternatively, a certified commercial iron standard can be used.
- Working Iron Standards (0 - 500 µg/dL): Prepare a series of dilutions from the iron standard stock solution using distilled water. Suggested concentrations are 0, 50, 100, 200, 300, 400, and 500 µg/dL.

II. Sample Preparation: Tissue Homogenization

- Accurately weigh approximately 10-100 mg of fresh or frozen tissue.
- Place the tissue in a pre-chilled microcentrifuge tube.
- Add ice-cold homogenization buffer (e.g., 10 µL of buffer per mg of tissue).
- Homogenize the tissue on ice using a micro-homogenizer or sonicator until no visible tissue clumps remain.
- Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (tissue homogenate) for the non-heme iron assay.
- The protein concentration of the homogenate should be determined using a standard protein assay (e.g., Bradford or BCA assay) to normalize the non-heme iron content.^[6]

III. Non-Heme Iron Measurement Protocol

- Protein Precipitation and Iron Release:
 - To 100 µL of tissue homogenate, add 100 µL of the Protein Precipitation Reagent (10% TCA in 1 M HCl).
 - Vortex the mixture thoroughly.
 - Incubate the mixture at 95°C for 60 minutes to release iron from proteins.^{[1][2]}

- Cool the samples on ice for 5 minutes.
- Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated protein.
- Carefully collect the supernatant, which contains the non-heme iron.
- Colorimetric Reaction:
 - In a 96-well microplate or microcentrifuge tubes, prepare the following:
 - Blank: 100 µL of distilled water.
 - Standards: 100 µL of each working iron standard.
 - Samples: 100 µL of the supernatant from the protein precipitation step.
 - Add 1000 µL of the Chromogen Reagent (containing **Nitro-PAPS** and a reducing agent) to each well/tube.^[3] Note: The ratio of sample to reagent may need optimization based on the specific reagent kit used.
 - Mix well and incubate at room temperature (20-25°C) for 10 minutes or at 37°C for 5 minutes, protected from light.^[3]
- Spectrophotometric Measurement:
 - Measure the absorbance of the blank, standards, and samples at 582 nm using a spectrophotometer or microplate reader.^[3]
 - The final color is typically stable for at least 60 minutes.^[3]

IV. Data Analysis

- Subtract the absorbance of the blank from the absorbance of the standards and samples.
- Plot a standard curve of the blank-corrected absorbance values of the iron standards versus their known concentrations (in µg/dL).
- Determine the concentration of non-heme iron in the samples by interpolating their absorbance values from the standard curve.

- Calculate the non-heme iron content in the original tissue sample, taking into account the dilution factors during homogenization and sample preparation. Normalize the result to the protein concentration of the homogenate (e.g., in μg of iron per mg of protein).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of non-heme iron in tissue homogenates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microanalysis of non-heme iron in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medichem-me.com [medichem-me.com]
- 4. Sensitive, direct procedures for simultaneous determinations of iron and copper in serum, with use of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (nitro-PAPS) as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Determination of Non-Heme Iron in Tissue Homogenates with Nitro-PAPS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045937#determination-of-non-heme-iron-in-tissue-homogenates-with-nitro-paps>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com